molecular formula C16H20N4O2 B7485021 4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one

4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one

Cat. No.: B7485021
M. Wt: 300.36 g/mol
InChI Key: XOKCWHSEBFIYGY-UHFFFAOYSA-N
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Description

4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a propylpiperazine moiety, which is a six-membered ring with two nitrogen atoms. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by cyclization reactions involving phthalic anhydride and hydrazine derivatives under acidic or basic conditions.

    Introduction of the propylpiperazine moiety: This step involves the reaction of the phthalazinone intermediate with 1-propylpiperazine in the presence of coupling agents such as carbodiimides or using direct acylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phthalazinone or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different substituents on the phthalazinone or piperazine rings.

Scientific Research Applications

4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one can be compared with other similar compounds, such as:

    4-(4-methylpiperazine-1-carbonyl)-2H-phthalazin-1-one: This compound has a methyl group instead of a propyl group on the piperazine ring, which may affect its chemical and biological properties.

    4-(4-ethylpiperazine-1-carbonyl)-2H-phthalazin-1-one: The presence of an ethyl group instead of a propyl group can lead to differences in reactivity and interactions with molecular targets.

Properties

IUPAC Name

4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-7-19-8-10-20(11-9-19)16(22)14-12-5-3-4-6-13(12)15(21)18-17-14/h3-6H,2,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCWHSEBFIYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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